(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group, a methoxyimino group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one typically involves multiple steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-nitrobenzyl derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride.
Formation of the Methoxyimino Group: The methoxyimino group can be introduced through a condensation reaction with methoxyamine hydrochloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the carbonyl group in the indolone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the indolone core.
Reduction Products: Reduced forms of the indolone core or the nitro group.
Substitution Products: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Anticancer Research: It has been investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may be utilized in the development of new agrochemical products with enhanced efficacy.
Mechanism of Action
The mechanism of action of (3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- 2-Aminoethyl methacrylate
Comparison:
- Structural Differences: While (3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one contains an indolone core, similar compounds like (3-Chloropropyl)trimethoxysilane and 2-Aminoethyl methacrylate have different core structures and functional groups.
- Unique Properties: The presence of the dichlorophenyl and methoxyimino groups in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-22-19-15-11-4-2-3-5-14(11)20(16(15)21)9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGTPBFUDAEFG-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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